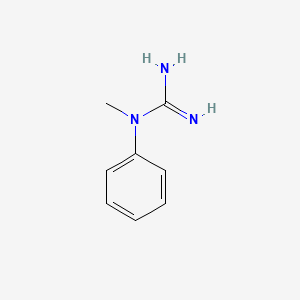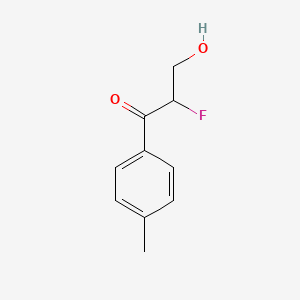
2-Fluoro-3-hydroxy-1-(4-methylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone,2-fluoro-3-hydroxy-1-(4-methylphenyl)-(9ci) is a synthetic organic compound It is characterized by the presence of a fluorine atom, a hydroxyl group, and a methylphenyl group attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone,2-fluoro-3-hydroxy-1-(4-methylphenyl)-(9ci) typically involves multi-step organic reactions. One common method might include:
Starting Material: The synthesis could begin with a suitable aromatic compound, such as 4-methylbenzene.
Fluorination: Introduction of the fluorine atom can be achieved through electrophilic fluorination using reagents like Selectfluor.
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions, possibly using oxidizing agents like hydrogen peroxide.
Ketone Formation: The final step might involve the formation of the ketone group through oxidation reactions using reagents like PCC (Pyridinium chlorochromate).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone,2-fluoro-3-hydroxy-1-(4-methylphenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 can be used.
Reduction: Reagents like NaBH4 or LiAlH4 are common.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe to study biochemical pathways.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propanone,2-fluoro-3-hydroxy-1-(4-methylphenyl)-(9ci) would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The fluorine atom could enhance its binding affinity to certain molecular targets, while the hydroxyl group might participate in hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanone,2-chloro-3-hydroxy-1-(4-methylphenyl)-(9ci): Similar structure but with a chlorine atom instead of fluorine.
1-Propanone,2-fluoro-3-hydroxy-1-(4-ethylphenyl)-(9ci): Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-Propanone,2-fluoro-3-hydroxy-1-(4-methylphenyl)-(9ci) is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound in drug design and other applications.
Eigenschaften
CAS-Nummer |
58089-66-0 |
|---|---|
Molekularformel |
C10H11FO2 |
Molekulargewicht |
182.19 g/mol |
IUPAC-Name |
2-fluoro-3-hydroxy-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11FO2/c1-7-2-4-8(5-3-7)10(13)9(11)6-12/h2-5,9,12H,6H2,1H3 |
InChI-Schlüssel |
QCPXUWLNAGTVHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C(CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


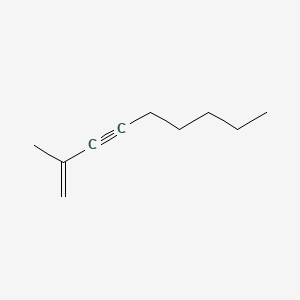
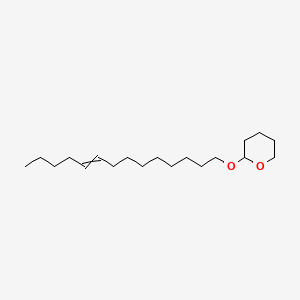
![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)
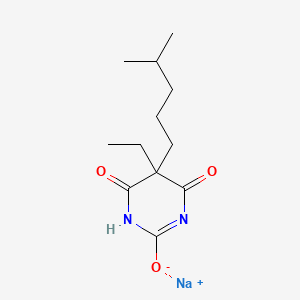
![Imidazo[4,5,1-HI]indazole](/img/structure/B13811470.png)
![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
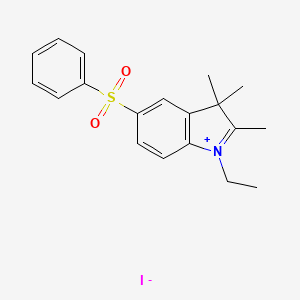
![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
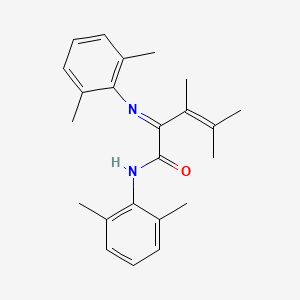
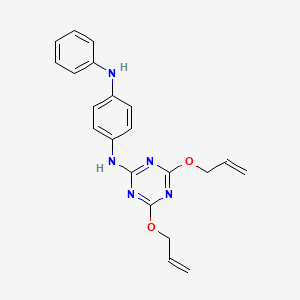

![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
